Cas no 2173998-97-3 (rac-(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans)

Technical Introduction: rac-(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide (trans) is a chiral cyclopropane derivative featuring a carbohydrazide functional group. Its rigid trans-cyclopropane scaffold and stereospecific (1R,2R) configuration contribute to its utility in asymmetric synthesis and pharmaceutical intermediates. The 4-methylphenyl substituent enhances lipophilicity, potentially improving bioavailability in drug design. The carbohydrazide moiety offers reactivity for further derivatization, making it valuable in medicinal chemistry and agrochemical research. This compound’s well-defined stereochemistry and structural stability make it suitable for applications requiring precise molecular frameworks. Its synthesis and purity are critical for reproducibility in research settings.
rac-(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans structure
2173998-97-3 structure
Product Name:rac-(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans
CAS No:2173998-97-3
MF:C11H14N2O
MW:190.241662502289
CID:6524460
PubChem ID:843252
Update Time:2025-05-21

rac-(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans
    • (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide
    • EN300-1587969
    • rac-(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide
    • 2173998-97-3
    • Inchi: 1S/C11H14N2O/c1-7-2-4-8(5-3-7)9-6-10(9)11(14)13-12/h2-5,9-10H,6,12H2,1H3,(H,13,14)/t9-,10+/m0/s1
    • InChI Key: FIPFFUWDRAOWFF-VHSXEESVSA-N
    • SMILES: O=C([C@@H]1C[C@H]1C1C=CC(C)=CC=1)NN

Computed Properties

  • Exact Mass: 190.110613074g/mol
  • Monoisotopic Mass: 190.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 55.1Ų

rac-(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans Pricemore >>

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Additional information on rac-(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, trans

Rac-(1R,2R)-2-(4-Methylphenyl)Cyclopropane-1-Carbohydrazide, Trans: A Comprehensive Overview

Rac-(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, also known as trans isomer, is a compound with the CAS number 2173998-97-3. This compound is of significant interest in the field of organic chemistry and drug discovery due to its unique structural features and potential biological activity.

The molecular structure of this compound consists of a cyclopropane ring substituted with a 4-methylphenyl group and a carbohydrazide moiety at the 1-position of the cyclopropane ring. The stereochemistry of the molecule is defined by its (1R,2R) configuration, which plays a crucial role in determining its physical and chemical properties as well as its biological activity.

Recent studies have highlighted the importance of cyclopropane-containing compounds in medicinal chemistry due to their ability to induce specific stereochemical interactions with biological targets. The presence of the cyclopropane ring in this compound contributes to its unique pharmacokinetic properties and potential therapeutic applications.

The synthesis of rac-(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide involves a series of carefully designed organic reactions that ensure the correct stereochemistry is maintained throughout the process. Researchers have employed various strategies to optimize the synthesis pathway, including enantioselective catalysis and stereoselective ring-opening reactions.

In terms of biological activity, this compound has shown promising results in preliminary assays targeting specific enzymes and receptors involved in various disease pathways. The trans configuration of the molecule has been found to exhibit higher binding affinity compared to other stereoisomers, making it a valuable candidate for further drug development studies.

The structural features of this compound also make it an interesting subject for studying structure-activity relationships (SAR). By modifying substituents on the cyclopropane ring or altering the carbohydrazide group, researchers can explore how these changes influence the compound's pharmacological properties.

Furthermore, recent advancements in computational chemistry have enabled detailed modeling of this compound's interactions with biological targets at the molecular level. These computational studies provide valuable insights into the mechanism of action and guide experimental efforts to optimize its therapeutic potential.

In conclusion, rac-(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carbohydrazide, with its unique stereochemistry and promising biological activity, represents an important molecule in contemporary chemical research. Its continued exploration holds great promise for advancing our understanding of cyclopropane-containing compounds and their applications in medicine.

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